

Sofpironium Bromide mechanism of action in eccrine sweat glands

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofpironium Bromide

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An In-depth Guide to the Mechanism of Action of **Sofpironium Bromide** in Eccrine Sweat Glands

Introduction

Sofpironium bromide is a topical anticholinergic agent approved for the treatment of primary axillary hyperhidrosis, a condition characterized by excessive sweating beyond the physiological needs for thermoregulation.[1][2] Marketed in Japan as ECCLOCK® and in the United States as Sofdra™, it represents a targeted therapeutic approach designed to act locally on sweat glands while minimizing systemic exposure and associated side effects.[3][4][5] This is achieved through a "soft drug" or retrometabolic drug design, where the molecule is engineered to be rapidly metabolized into a less active form upon entering systemic circulation.[6][7] This guide provides a detailed examination of the molecular and physiological mechanisms by which **sofpironium bromide** exerts its effects on eccrine sweat glands.

Core Physiology of Eccrine Sweat Gland Secretion

To understand the mechanism of **sofpironium bromide**, it is essential to first review the physiological process of sweat production.

- **Neural Control:** Eccrine sweat glands are primarily innervated by cholinergic fibers of the sympathetic nervous system.[8][9] In response to thermoregulatory or emotional stimuli, the hypothalamus and cerebral cortex trigger signals that travel down these sympathetic nerves.[9][10]

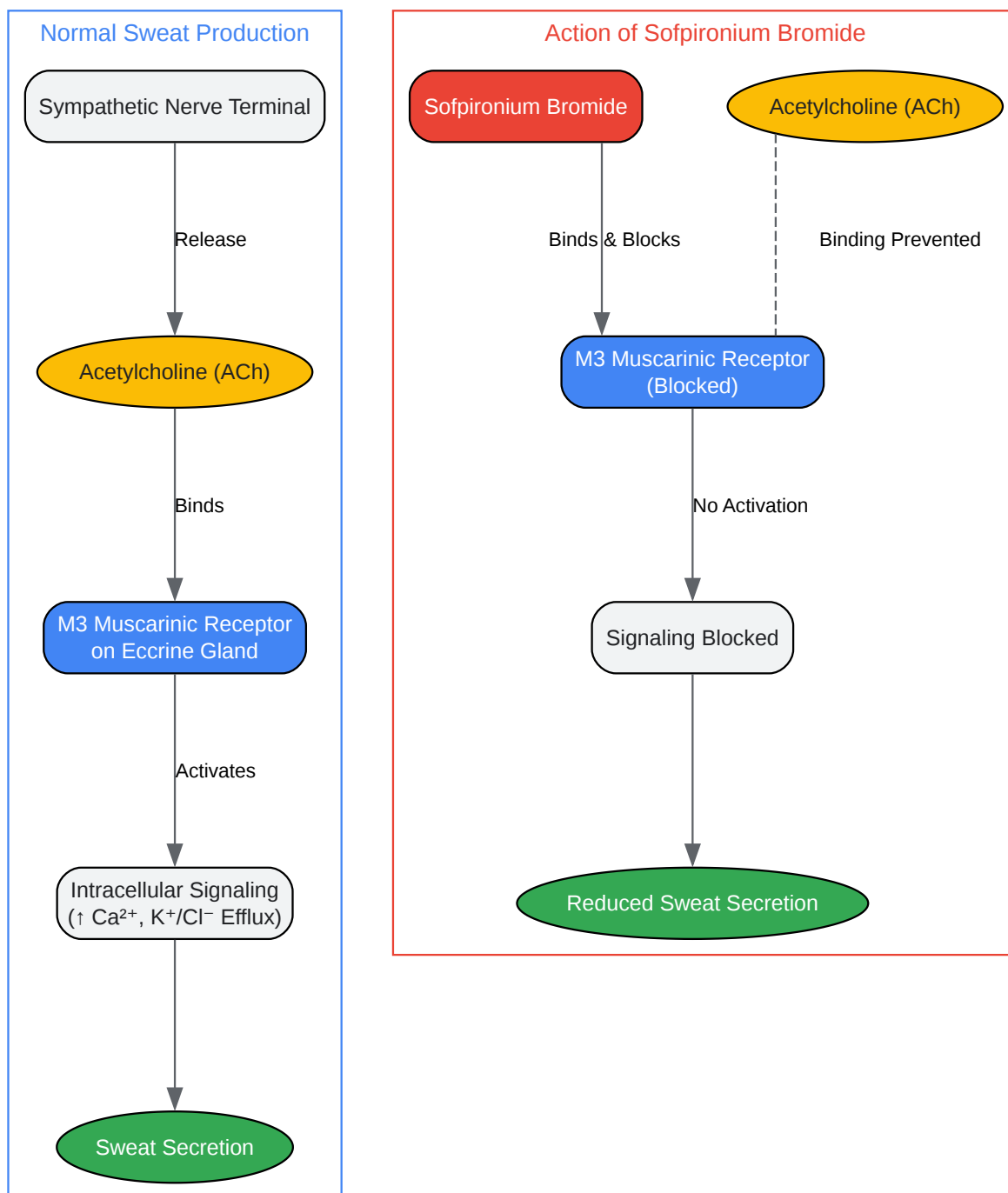
- **Neurotransmitter Release:** At the neuroglandular junction, these nerve fibers release the neurotransmitter acetylcholine (ACh).[\[11\]](#)[\[12\]](#)
- **Receptor Binding and Signal Transduction:** Acetylcholine diffuses across the synapse and binds to muscarinic acetylcholine receptors on the surface of eccrine gland secretory cells.[\[3\]](#)[\[12\]](#) The predominant subtype involved in sweat secretion is the M3 muscarinic receptor.[\[4\]](#)[\[10\]](#)[\[13\]](#)
- **Intracellular Cascade:** The binding of ACh to the M3 receptor initiates an intracellular signaling cascade. This leads to an increase in intracellular calcium (Ca^{2+}) concentrations, which in turn increases the permeability of potassium (K^{+}) and chloride (Cl^{-}) channels.[\[11\]](#)[\[12\]](#) This ion movement drives the secretion of an isotonic precursor fluid into the lumen of the secretory coil.[\[12\]](#)
- **Ductal Reabsorption:** As this precursor fluid travels through the sweat duct, sodium (Na^{+}) and chloride (Cl^{-}) ions are reabsorbed, resulting in the final hypotonic sweat that is secreted onto the skin surface.[\[8\]](#)

Molecular Mechanism of Action of Sofpironium Bromide

Sofpironium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors.[\[5\]](#)[\[6\]](#) Its therapeutic effect in hyperhidrosis is achieved by interrupting the physiological pathway of sweat production at the receptor level.

Muscarinic Receptor Antagonism

When applied topically, **sofpironium bromide** penetrates the skin to reach the eccrine sweat glands.[\[14\]](#) There, it selectively binds to muscarinic receptors, with a high affinity for the M3 subtype, which is primarily responsible for stimulating sweat secretion.[\[4\]](#)[\[7\]](#)[\[13\]](#) By occupying the receptor's binding site, **sofpironium bromide** competitively inhibits acetylcholine from binding.[\[5\]](#)[\[6\]](#) This blockade prevents the activation of the intracellular signaling cascade necessary for sweat production, effectively reducing the volume of sweat secreted by the gland.[\[13\]](#)[\[14\]](#)



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Caption: Signaling pathway of sweat production and its inhibition by **Sofpironium Bromide**.

Retrometabolic Drug Design

A key feature of **sofpironium bromide** is its "soft drug" design.^{[6][7]} It is a structural analogue of glycopyrrolate that was modified to contain a metabolically sensitive ester moiety.^[7] This design ensures that the drug exerts its anticholinergic effect locally in the skin.^[3] If any amount of the drug is absorbed systemically, the ester bond is rapidly hydrolyzed by esterase enzymes in the blood to form BBI-4010, a significantly less active metabolite.^{[5][6]} This rapid inactivation minimizes the risk of systemic anticholinergic side effects commonly associated with oral anticholinergics, such as dry mouth, blurred vision, and urinary retention.^{[13][14]}

Pharmacodynamic Profile

While specific quantitative binding affinity data for **sofpironium bromide** across all muscarinic receptor subtypes (M1-M5) is not extensively published, available information indicates it has a high affinity for all subtypes, with the highest affinity for the M3 receptor.^{[7][15]} Studies comparing it to glycopyrronium found it to have a similar potency but a shorter duration of action.^{[5][6]}

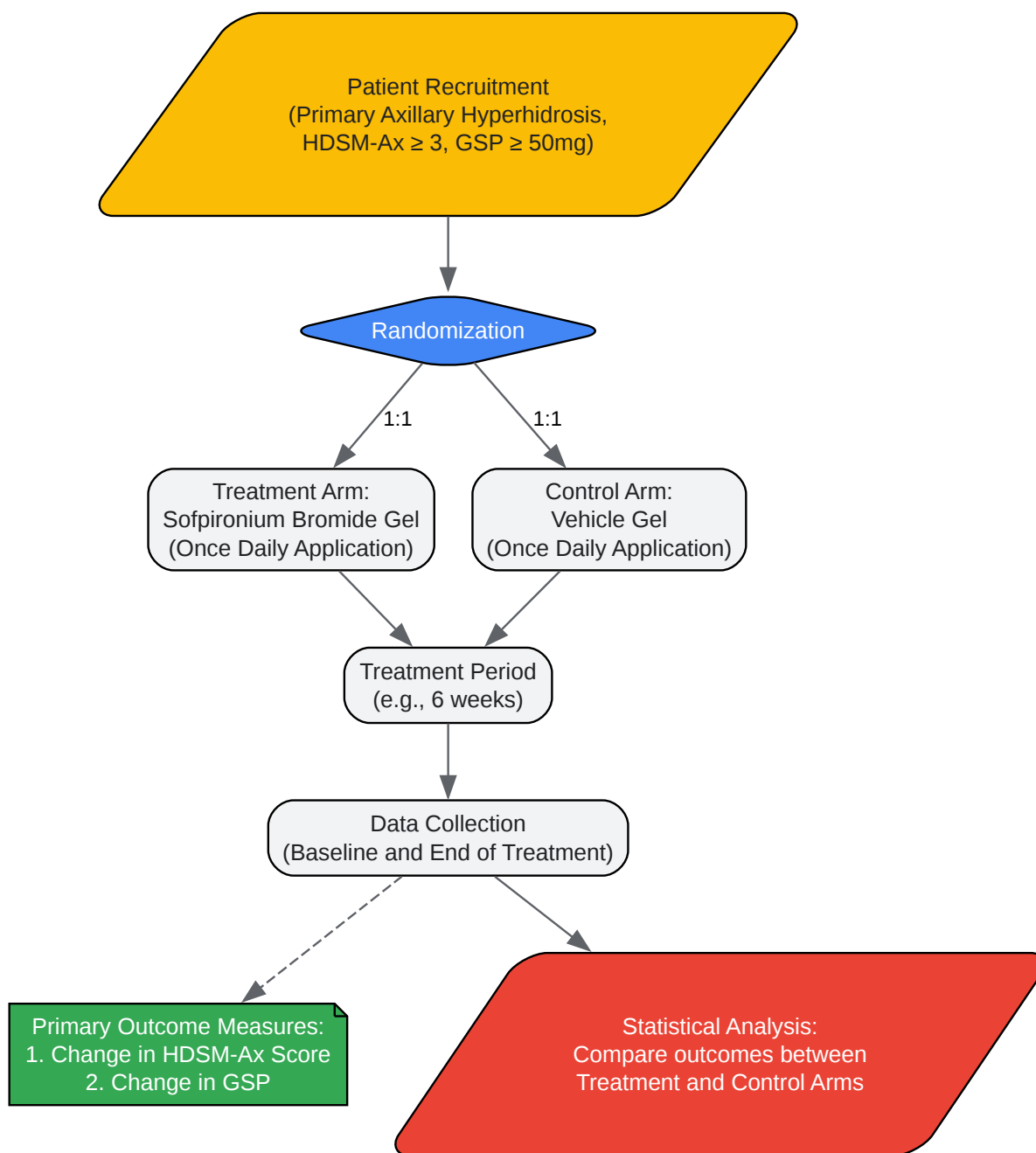
Experimental Protocols and Clinical Efficacy

The clinical development of **sofpironium bromide** has relied on robust experimental protocols to quantify its efficacy and safety. Phase II and III clinical trials, such as the CARDIGAN I & II studies, employed standardized methodologies.^{[1][16]}

Key Experimental Methodologies

- **Gravimetric Sweat Production (GSP):** This is a quantitative method to measure the amount of sweat produced in the axilla over a set period. It involves placing a pre-weighed filter paper on the axilla for a specific duration (e.g., 5 minutes), after which the paper is re-weighed. The change in weight directly corresponds to the mass of sweat produced. In clinical trials, a baseline GSP of at least 50 mg in each axilla was often an inclusion criterion.^{[1][16]}
- **Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax):** This is a patient-reported outcome (PRO) tool used to assess the impact of axillary hyperhidrosis on a patient's daily life. It is a validated 7-item scale where patients rate the severity of their condition. A clinically

meaningful improvement is typically defined as a 1 or 2-point reduction in the HDSM-Ax score from baseline.^[1]



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Caption: Generalized experimental workflow for a Phase 3 clinical trial of **Sofpironium Bromide**.

Summary of Clinical Efficacy Data

Clinical trials have consistently demonstrated the superiority of **sofpironium bromide** gel over vehicle in reducing sweat production and improving patient-reported outcomes.

Endpoint	Sofpironium Bromide 5%	Sofpironium Bromide 10%	Sofpironium Bromide 15%	Vehicle	P-value
Participants with ≥ 1 -point HDSM-Ax Improvement	70%	79%	76%	54%	< .05
LS Mean (SE) Change in HDSM-Ax from Baseline	-2.02 (0.14)	-2.09 (0.14)	-2.10 (0.14)	-1.30 (0.14)	$\leq .0001$

Table
adapted from
Phase II trial
data.[\[17\]](#)

These results show a statistically significant and dose-dependent improvement in both the subjective severity of hyperhidrosis and the objective measurement of sweat production for patients treated with **sofpironium bromide** compared to a placebo.

Conclusion

The mechanism of action of **sofpironium bromide** is centered on its function as a potent, topically applied anticholinergic agent.[\[14\]](#) By competitively blocking M3 muscarinic receptors on eccrine sweat glands, it directly inhibits the primary signaling pathway responsible for sweat secretion.[\[13\]](#) Its innovative retrometabolic design ensures localized activity with minimal systemic side effects, offering a favorable safety profile. The efficacy of this mechanism has

been rigorously validated in clinical trials using both quantitative gravimetric analysis and validated patient-reported outcome measures, establishing **sofpironium bromide** as a targeted and effective therapy for primary axillary hyperhidrosis.[1][17]

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- To cite this document: BenchChem. [Sofpironium Bromide mechanism of action in eccrine sweat glands]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681908#sofpironium-bromide-mechanism-of-action-in-eccrine-sweat-glands]

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